Fexofenadine-d6

描述

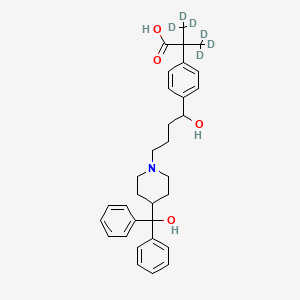

Fexofenadine-d6 is a deuterium-labeled analogue of fexofenadine, an antihistamine pharmaceutical agent. It is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify the presence of fexofenadine in biological samples. The compound is structurally similar to fexofenadine but contains six deuterium atoms, which replace six hydrogen atoms, making it useful for precise analytical measurements.

作用机制

Target of Action

Fexofenadine-d6, also known as Fexofenadine D6, is a selective antagonist for the H1 receptor . The H1 receptor is a histamine receptor predominantly found in smooth muscle, endothelial cells, and central nervous system, playing a crucial role in allergic reactions .

Mode of Action

This compound competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This interaction with its targets results in the alleviation of allergy symptoms .

Biochemical Pathways

This compound works by antagonizing the actions of histamine, an endogenous compound predominantly responsible for allergic symptomatology . Histamine is involved in local immune responses as well as regulating physiological function in the gut and acting as a neurotransmitter. By blocking the H1 receptor, this compound prevents histamine from binding and exerting its effects, thus mitigating allergic symptoms .

Pharmacokinetics

This compound exhibits rapid absorption with an onset of action within 1 to 2 hours . It has a half-life of approximately 14 hours . The principal pathways of Fexofenadine elimination are biliary and renal .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of histamine-induced effects. By blocking the H1 receptor, it prevents histamine from binding and exerting its effects, thus mitigating allergic symptoms . It has been found to inhibit TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, coadministration of Fexofenadine with grapefruit juice or apple juice was associated with reduced maximal plasma concentration and area under the plasma concentration-time curve . This suggests that certain dietary factors can influence the absorption and efficacy of this compound .

生化分析

Biochemical Properties

Fexofenadine-d6, like its parent compound Fexofenadine, interacts with histamine receptors in the body, specifically the H1 receptor . It acts as an antagonist at these receptors, preventing histamine from binding and exerting its effects . This interaction is the primary biochemical reaction involving this compound .

Cellular Effects

This compound affects various types of cells, particularly those involved in allergic reactions such as mast cells and basophils . By blocking the H1 receptor, this compound prevents these cells from responding to histamine, thereby reducing allergic symptoms .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the H1 receptor, preventing histamine from exerting its effects . This results in a decrease in the symptoms associated with allergic reactions .

Temporal Effects in Laboratory Settings

The parent compound Fexofenadine has been shown to have a prolonged pharmacodynamic effect .

Dosage Effects in Animal Models

The parent compound Fexofenadine has been shown to have a dose-dependent effect on allergic symptoms in animal models .

Transport and Distribution

The parent compound Fexofenadine is known to be distributed widely in the body .

Subcellular Localization

As an H1 receptor antagonist, it is likely to be localized at the cell membrane where these receptors are found .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of fexofenadine-d6 involves the incorporation of deuterium atoms into the fexofenadine molecule. One common method is the catalytic hydrogenation of fexofenadine in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is conducted under high pressure and temperature to ensure the complete exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing fexofenadine and the catalyst. The reaction is monitored to ensure the complete incorporation of deuterium atoms. After the reaction, the product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.

化学反应分析

Types of Reactions

Fexofenadine-d6 undergoes similar chemical reactions as fexofenadine, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces substituted aromatic compounds.

科学研究应用

Fexofenadine-d6 is widely used in scientific research, particularly in the fields of:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of fexofenadine.

Biology: Helps in studying the metabolism and pharmacokinetics of fexofenadine in biological systems.

Medicine: Used in clinical studies to monitor the levels of fexofenadine in patients.

Industry: Employed in quality control processes to ensure the accurate measurement of fexofenadine in pharmaceutical formulations.

相似化合物的比较

Similar Compounds

Fexofenadine: The non-deuterated form of fexofenadine-d6.

Loratadine-d4: Another deuterium-labeled antihistamine used as an internal standard.

Azelastine-d3: A deuterium-labeled analogue of azelastine, used in similar applications.

Uniqueness

This compound is unique due to its specific use as an internal standard for fexofenadine. The incorporation of six deuterium atoms provides a distinct mass difference, allowing for precise quantification in mass spectrometry. This makes it highly valuable in pharmacokinetic studies and quality control processes.

生物活性

Fexofenadine-d6 is a deuterated derivative of the widely used antihistamine fexofenadine, primarily functioning as an H1 receptor antagonist. This compound is notable for its incorporation of deuterium, which can enhance the study of its pharmacokinetics and metabolic pathways. The biological activity of this compound mirrors that of its non-deuterated counterpart, with specific implications for drug development and therapeutic applications.

This compound operates by inhibiting the action of histamine at H1 receptors, which alleviates symptoms associated with allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. The presence of deuterium does not significantly alter this mechanism; however, it may influence pharmacokinetic properties such as metabolism and elimination rates due to the heavier mass of deuterium compared to hydrogen .

Pharmacokinetics and Metabolism

The incorporation of deuterium into this compound allows for unique insights into its pharmacokinetic behavior. Research indicates that deuteration can affect metabolic rates and pathways, leading to potential differences in drug behavior in vivo. These variations are crucial for understanding how modifications in molecular structure can influence drug efficacy and safety profiles .

Table 1: Pharmacokinetic Properties Comparison

| Property | Fexofenadine | This compound |

|---|---|---|

| Molecular Weight | 490.56 g/mol | 521.72 g/mol |

| Half-Life | 14.4 hours | Variable |

| Metabolism | Hepatic | Hepatic (modified) |

| Elimination Route | Urinary | Urinary (modified) |

Clinical Efficacy

A systematic review analyzed the efficacy and safety of fexofenadine in treating seasonal allergic rhinitis (SAR). In trials involving over 4000 patients, fexofenadine demonstrated significant reductions in total symptom severity scores (TSS) compared to placebo groups. Specifically, patients receiving fexofenadine showed a standardized mean difference (SMD) of -0.33 (95% CI -0.47 to -0.18, p < 0.0001) in TSS .

Case Study: Efficacy in Allergic Rhinitis

One notable study included a mixed population of children and adults receiving fexofenadine at doses ranging from 120 mg to 180 mg daily over two weeks. The results indicated a consistent reduction in symptom severity across various demographics, highlighting the drug's broad applicability .

Research Applications

This compound is primarily utilized in scientific research, particularly in pharmacokinetic studies where its isotopic labeling allows for enhanced tracking during drug development processes. The unique properties of deuterated compounds facilitate more precise measurements in metabolic studies, making them valuable tools for understanding drug interactions within biological systems .

属性

IUPAC Name |

3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTNPBWLLIMQHL-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)(C(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661973 | |

| Record name | 2-[4-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548783-71-7 | |

| Record name | 2-[4-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of using deuterated analogs like Fexofenadine D6 as internal standards in LC-ESI-MS analysis?

A: Deuterated analogs, such as Fexofenadine D6, are commonly employed as internal standards in LC-ESI-MS due to their similar physicochemical properties to the target analyte (Fexofenadine in this case). This similarity leads to comparable behavior during sample preparation and chromatographic separation. By adding a known amount of the deuterated analog to the sample, researchers can account for variations in ionization efficiency and instrument response, ultimately improving the accuracy and precision of analyte quantification. []

Q2: The research paper discusses the "suppression effect" observed with Fexofenadine D6. Can you elaborate on this phenomenon and its implications for analysis?

A: The study reveals that increasing concentrations of Fexofenadine in a sample can suppress the signal intensity of the Fexofenadine D6 internal standard during LC-ESI-MS analysis. [] This suppression arises from the competition between the analyte and its deuterated counterpart for charged surface sites during the electrospray ionization process. While this effect could potentially impact the accuracy of quantification, the research demonstrates that the slopes of the calibration curves remain close to unity, indicating that the isotope dilution method effectively corrects for this suppression and ensures reliable quantitation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。